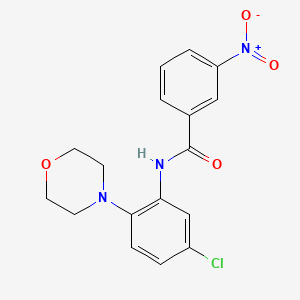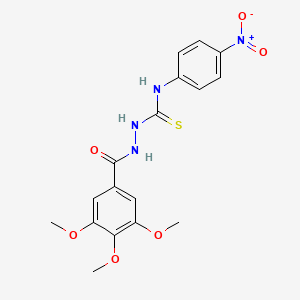
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide, also known as Nitrophenyl Benzoyl Thiosemicarbazone (NBTS), is a chemical compound that has been extensively studied for its potential applications in scientific research. NBTS is a thiosemicarbazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Spectral and X-ray Diffraction Studies
Thiosemicarbazides and their derivatives are known for their roles in biological activity, with applications extending to the pharmaceutical and industrial fields. Studies involving the cyclization of thiosemicarbazides in specific media have led to the synthesis of compounds with well-defined chemical structures, as evidenced by IR, mass, and X-ray diffraction studies. These studies highlight the presence of multiple types of hydrogen bonds in the crystal packing of these compounds, indicating their potential for further application in crystallography and materials science (Aparna et al., 2011).
Synthesis Under Specific Conditions
The synthesis of thiosemicarbazide derivatives under conditions such as phase transfer catalysis and microwave irradiation has been explored to achieve excellent yield. This methodological advancement underscores the versatility and adaptability of thiosemicarbazide chemistry for efficient synthesis, offering pathways for the creation of novel compounds with potential applications in various research and development sectors (Li & Wang, 2002).
Antimicrobial and Antihypertensive Applications
Significant attention has been given to the synthesis of thiosemicarbazides and their derivatives for their pharmacological properties. Compounds synthesized from thiosemicarbazides have shown promising antihypertensive α-blocking activity and low toxicity, suggesting their potential for therapeutic applications. The pharmacological screening of these compounds reveals their capacity as effective agents against hypertension (Abdel-Wahab et al., 2008).
Corrosion Inhibition
Thiosemicarbazide derivatives have demonstrated effectiveness as corrosion inhibitors, particularly in acidic media. Studies on compounds like NATN have shown a significant reduction in corrosion rates on mild steel surfaces, highlighting the potential of these compounds in industrial applications to enhance material durability and longevity (Al-Baghdadi et al., 2018).
Antimicrobial Activity
New derivatives of thiosemicarbazide have been explored for their antimicrobial activity, presenting a promising avenue for the development of novel antimicrobial agents. These compounds have shown activity against various strains of bacteria, indicating their potential in addressing the growing concern of antibiotic resistance and the need for new therapeutic options (Fernandes et al., 2020).
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(22)19-20-17(28)18-11-4-6-12(7-5-11)21(23)24/h4-9H,1-3H3,(H,19,22)(H2,18,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKKRZMYOHCRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


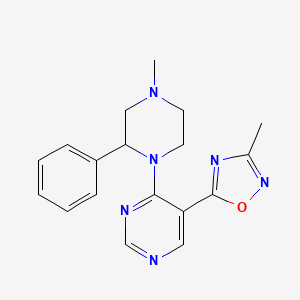
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)
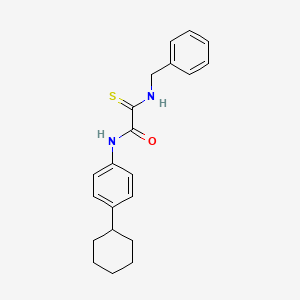
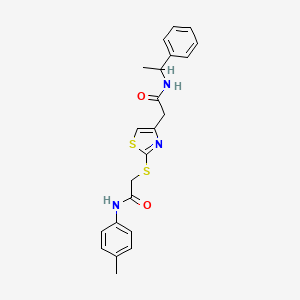
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2707978.png)

![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2707981.png)

![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)
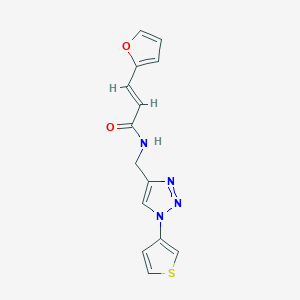
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707991.png)
